1,2-O-Cyclohexylidene-4-O-(phenylmethyl)-D-myo-inositol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-O-Cyclohexylidene-4-O-(phenylmethyl)-D-myo-inositol is a derivative of D-myo-inositol, a naturally occurring compound that plays a crucial role in various biological processes. This compound is characterized by the presence of a cyclohexylidene group at the 1,2-positions and a phenylmethyl group at the 4-position of the inositol ring. These modifications can significantly alter the chemical and biological properties of the parent inositol molecule, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-O-Cyclohexylidene-4-O-(phenylmethyl)-D-myo-inositol typically involves the protection of the hydroxyl groups of D-myo-inositol followed by selective deprotection and functionalization. A common synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups of D-myo-inositol are protected using cyclohexanone in the presence of an acid catalyst to form the cyclohexylidene acetal.
Selective Deprotection: The protected inositol is then selectively deprotected at the 4-position using specific reagents such as hydrazine or other selective deprotecting agents.
Functionalization: The free hydroxyl group at the 4-position is then reacted with benzyl chloride in the presence of a base to introduce the phenylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,2-O-Cyclohexylidene-4-O-(phenylmethyl)-D-myo-inositol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace the phenylmethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1,2-O-Cyclohexylidene-4-O-(phenylmethyl)-D-myo-inositol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-O-Cyclohexylidene-4-O-(phenylmethyl)-D-myo-inositol involves its interaction with specific molecular targets and pathways. The cyclohexylidene and phenylmethyl groups can influence the compound’s binding affinity and specificity for these targets, potentially altering its biological activity. Detailed studies are required to elucidate the exact pathways and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
1,2-O-Cyclohexylidene-D-myo-inositol: Lacks the phenylmethyl group, making it less hydrophobic.
4-O-Benzyl-D-myo-inositol: Lacks the cyclohexylidene group, affecting its stability and reactivity.
Uniqueness
1,2-O-Cyclohexylidene-4-O-(phenylmethyl)-D-myo-inositol is unique due to the presence of both cyclohexylidene and phenylmethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
116839-47-5 |
---|---|
Molecular Formula |
C₁₉H₂₆O₆ |
Molecular Weight |
350.41 |
Synonyms |
Spiro[1,3-benzodioxole-2,1’-cyclohexane], D-myo-Inositol Deriv. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.